4-Bromo-6-iododibenzo[b,d]furan
Description
Contextualization within Halogenated Dibenzo[b,d]furan Chemistry
Halogenated dibenzo[b,d]furans are a class of organic compounds characterized by a central furan (B31954) ring fused to two benzene (B151609) rings, with one or more hydrogen atoms replaced by halogens. The parent compound, dibenzofuran (B1670420), is a thermally robust aromatic heterocycle. sigmaaldrich.com The introduction of halogen atoms, such as bromine and chlorine, onto the dibenzofuran skeleton significantly alters its electronic properties and reactivity, making these derivatives valuable intermediates in organic synthesis. google.com
The synthesis of halogenated dibenzofurans typically proceeds through the electrophilic halogenation of the parent dibenzofuran. However, controlling the regioselectivity of these reactions to obtain a specific isomer can be challenging. nih.gov The precise positioning of the halogen atoms, as in 4-Bromo-6-iododibenzo[b,d]furan, is crucial as it dictates the molecule's subsequent reactivity and potential applications.
Significance of Dihalogenated Aromatic Heterocycles in Advanced Synthetic Chemistry
Dihalogenated aromatic heterocycles are highly prized building blocks in modern synthetic chemistry due to their ability to undergo sequential, site-selective cross-coupling reactions. The differential reactivity of various carbon-halogen bonds is a key principle exploited in these transformations. In the case of this compound, the carbon-iodine (C-I) bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This reactivity difference allows for the selective functionalization of the iodine-bearing position, followed by a subsequent reaction at the bromine-bearing position.
This stepwise approach, often utilizing palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enables the construction of complex, unsymmetrically substituted dibenzofuran derivatives from a single precursor. sigmaaldrich.comnih.govrsc.org Such strategies are highly valuable for creating libraries of compounds for various applications, including pharmaceuticals and materials science.
Overview of Current Research Trajectories for this compound and its Structural Analogues
While dedicated research on this compound is not extensively documented, the research trajectories of its structural analogues, particularly brominated and other dihalogenated dibenzofurans, provide a clear indication of its potential. A significant area of application for these compounds is in the development of materials for Organic Light-Emitting Diodes (OLEDs). google.cominnospk.comrsc.org
Brominated dibenzofurans serve as key intermediates in the synthesis of larger, conjugated molecules that form the emissive or host layers in OLED devices. innospk.com The ability to introduce different functional groups at specific positions on the dibenzofuran core through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials. rsc.orgresearchgate.net For instance, the regioisomeric effects of attaching different groups to the dibenzofuran scaffold have been shown to significantly impact the performance of OLED devices. rsc.org
Given this context, this compound represents a valuable, yet likely underutilized, building block for the synthesis of novel organic electronic materials. Its dihalogenated nature provides two distinct handles for sequential functionalization, offering a strategic advantage in the design and synthesis of complex, high-performance organic materials.
Chemical Data of Dihalogenated Dibenzo[b,d]furan Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-4-iododibenzo[b,d]furan | 1401068-25-4 | C₁₂H₆BrIO | 372.98 |
| 2-Bromo-6-iododibenzo[b,d]furan | 1643716-58-8 | C₁₂H₆BrIO | 372.98 |
| 6-Bromo-3-iododibenzo[b,d]furan | 2648645-82-1 | C₁₂H₆BrIO | 372.98 |
| 4-Bromo-6-chlorodibenzo[b,d]furan | Not Available | C₁₂H₆BrClO | 281.53 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6BrIO |
|---|---|
Molecular Weight |
372.98 g/mol |
IUPAC Name |
4-bromo-6-iododibenzofuran |
InChI |
InChI=1S/C12H6BrIO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |
InChI Key |
NYVUUZLWBYPDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3I |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 4 Bromo 6 Iododibenzo B,d Furan
Carbon-Halogen Bond Reactivity in the Dibenzo[b,d]furan System
The reactivity of halogens as leaving groups in transition metal-catalyzed reactions is a cornerstone of modern organic synthesis. In the context of aryl halides, the reactivity trend is generally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease down the group: C-F > C-Cl > C-Br > C-I. msu.eduyoutube.com Consequently, the C-I bond is the weakest and most readily cleaved, making iodo-substituents more reactive than bromo-substituents in processes like oxidative addition to a low-valent metal center, which is often the rate-determining step in cross-coupling cycles. youtube.com
The bromo-substituent at the 4-position of the dibenzo[b,d]furan core is significantly less reactive than its iodo counterpart at the 6-position. The carbon-bromine (C-Br) bond is stronger than the carbon-iodine (C-I) bond, requiring more energy to undergo oxidative addition to a palladium(0) catalyst. youtube.com This stability allows the C-Br bond to remain intact while the more labile C-I bond is selectively functionalized. The reaction at the bromine site typically necessitates more forcing conditions, such as higher temperatures, stronger bases, or more electron-rich phosphine (B1218219) ligands, to proceed at a reasonable rate.
The iodo-substituent at the 6-position is the more reactive handle on the 4-Bromo-6-iododibenzo[b,d]furan molecule. Due to the lower bond dissociation energy of the C-I bond, it undergoes oxidative addition to palladium(0) catalysts under much milder conditions compared to the C-Br bond. youtube.com This high reactivity enables selective chemical transformations at the 6-position, providing a strategic entry point for the introduction of new functional groups without affecting the bromo-substituent at the 4-position.
The significant difference in reactivity between the C-I and C-Br bonds imparts "orthogonal" chemical handles to the this compound scaffold. This orthogonal reactivity is of paramount importance for selective, stepwise functionalization. By carefully tuning the reaction conditions (e.g., catalyst, ligand, temperature), chemists can selectively target the 6-iodo position for an initial cross-coupling reaction. The resulting 4-bromo-6-substituted dibenzo[b,d]furan intermediate can then be isolated and subjected to a second, distinct coupling reaction at the now-activated 4-bromo position. This stepwise approach allows for the controlled and predictable synthesis of precisely substituted dibenzo[b,d]furan derivatives that would be difficult to access through other means.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. For this compound, the differential reactivity of the two halogen atoms is exploited to great effect in reactions such as the Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. mdpi.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the case of this compound, a sequential Suzuki-Miyaura coupling strategy can be employed. The first coupling is performed under mild conditions to selectively replace the iodine at the 6-position. The second coupling at the 4-position requires more forcing conditions to react the less reactive bromine.
Table 1: Illustrative Sequential Suzuki-Miyaura Coupling of this compound This table presents a hypothetical, yet chemically plausible, reaction sequence based on established principles of Suzuki-Miyaura coupling reactivity.
| Step | Reactant 1 | Reactant 2 | Catalyst / Base | Product | Position Functionalized |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Bromo-6-phenyldibenzo[b,d]furan | 6-position (C-I) |
| 2 | 4-Bromo-6-phenyldibenzo[b,d]furan | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 4-(4-Methoxyphenyl)-6-phenyldibenzo[b,d]furan | 4-position (C-Br) |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the premier method for synthesizing arylalkynes. The higher reactivity of the C-I bond over the C-Br bond is also pronounced in Sonogashira couplings, allowing for a highly selective, stepwise introduction of alkyne moieties onto the dibenzo[b,d]furan core. nih.govresearchgate.net The initial coupling occurs at the 6-iodo position under mild, copper-co-catalyzed conditions, often at room temperature. The subsequent coupling at the 4-bromo position may require higher temperatures and is sometimes performed under copper-free conditions to optimize the yield. organic-chemistry.org
Table 2: Illustrative Sequential Sonogashira Coupling of this compound This table presents a hypothetical, yet chemically plausible, reaction sequence based on established principles of Sonogashira coupling reactivity.
| Step | Reactant 1 | Reactant 2 | Catalyst / Base | Product | Position Functionalized |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Bromo-6-(phenylethynyl)dibenzo[b,d]furan | 6-position (C-I) |
| 2 | 4-Bromo-6-(phenylethynyl)dibenzo[b,d]furan | Trimethylsilylacetylene | Pd(PPh₃)₄ / Et₃N | 4-((Trimethylsilyl)ethynyl)-6-(phenylethynyl)dibenzo[b,d]furan | 4-position (C-Br) |
Heck Coupling for C-C Bond Formation
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent. wikipedia.org For substrates like this compound, the difference in reactivity between the C-I and C-Br bonds is pivotal. The oxidative addition of the Pd(0) catalyst to the aryl halide is the first step in the catalytic cycle, and this step is significantly faster for aryl iodides than for aryl bromides. thieme-connect.de
This reactivity difference allows for selective olefination at the 6-position (C-I bond) while leaving the 4-position (C-Br bond) intact, provided the reaction conditions are carefully controlled. A subsequent Heck reaction could then be performed at the 4-position, potentially with a different alkene, by employing more forcing conditions.
Table 1: Representative Conditions for Heck Coupling of Aryl Halides This table is illustrative and based on general knowledge of Heck reactions on related substrates.
| Parameter | Condition | Purpose/Comment |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor. |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the Pd catalyst and influences reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction. youtube.com |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 70-140 °C | Higher temperatures may be needed for less reactive bromides. |
| Alkene | Styrene, Acrylates | Electron-deficient or neutral alkenes are typical coupling partners. |
For this compound, a typical selective Heck reaction at the 6-position would involve reacting it with an alkene using a palladium catalyst like palladium acetate (B1210297) with a phosphine ligand such as triphenylphosphine, in a solvent like DMF with a base like triethylamine (B128534) at a moderate temperature.
Stille Coupling for C-C Bond Formation
The Stille coupling is another palladium-catalyzed reaction that forms C-C bonds, this time between an organohalide and an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes and their tolerance of a wide variety of functional groups. youtube.comorgsyn.org
Similar to the Heck reaction, the Stille coupling relies on the oxidative addition of the palladium catalyst to the carbon-halogen bond. Consequently, the C-I bond at the 6-position of this compound will react preferentially over the C-Br bond at the 4-position. uwindsor.ca This allows for the selective introduction of a new carbon-based substituent at the 6-position. A second, different organostannane can then be coupled at the 4-position under more vigorous conditions. The presence of ligands and additives, such as copper(I) salts, can significantly influence the reaction rate and yield. orgsyn.orgnih.gov
Table 2: Typical Stille Coupling Reaction Parameters This table is illustrative and based on general knowledge of Stille reactions on related substrates.
| Component | Example | Role in Reaction |
| Aryl Halide | This compound | Electrophilic partner. |
| Organostannane | R-Sn(Bu)₃ (e.g., Vinyl-, Aryl-, Alkynylstannane) | Nucleophilic partner. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) source for the catalytic cycle. |
| Ligand | PPh₃, AsPh₃ | Modulates catalyst activity and stability. |
| Solvent | Toluene, THF, DMF | Anhydrous, degassed solvents are crucial. |
| Additive | LiCl, CuI | Can accelerate the transmetalation step. |
| Temperature | 80-120 °C | Varies based on substrate reactivity. |
Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govorganic-chemistry.org This reaction has become a dominant method for synthesizing arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic system typically consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. youtube.com
For this compound, the higher reactivity of the C-I bond allows for selective amination at the 6-position. By choosing the appropriate catalyst system (e.g., a specific Buchwald ligand like XPhos or SPhos), base (e.g., NaOt-Bu, Cs₂CO₃), and solvent (e.g., toluene, dioxane), one can achieve high yields for the mono-amination product. nih.govsemanticscholar.org This leaves the C-Br bond available for subsequent transformations, including a second, different C-N bond formation. organic-chemistry.org The reaction is applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. nih.govnih.gov
Table 3: Key Components in Buchwald-Hartwig Amination This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions on related substrates.
| Component | Examples | Function |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. nih.gov |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination. youtube.com |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Activates the amine nucleophile. |
| Amine | Primary/Secondary Alkylamines, Arylamines, N-Heterocycles | The nitrogen source for the C-N bond. |
| Solvent | Toluene, Dioxane | Aprotic solvents are standard. |
Enantioselective Cross-Coupling in Related Systems and Potential for this compound
While the dibenzo[b,d]furan core itself is achiral, the introduction of substituents via cross-coupling can create chiral molecules, particularly atropisomers, if rotation around the newly formed single bond is restricted. Enantioselective cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have been developed to control the stereochemistry of these products. These reactions utilize a chiral ligand in conjunction with the metal catalyst (typically palladium or nickel) to induce asymmetry. nih.govchemrxiv.org
For a substrate like this compound, an enantioselective Suzuki coupling could be envisioned. For instance, coupling at the 6-position with a sterically demanding arylboronic acid could lead to a chiral biaryl product. The success of such a reaction would depend heavily on the design of the chiral ligand, which must effectively control the orientation of the coupling partners during the reductive elimination step. While specific examples for this compound are not prominent in the literature, the principles established in the synthesis of other chiral biaryls suggest this is a feasible, albeit challenging, synthetic goal. nih.govrsc.org The development of enantioselective variants of Heck and Buchwald-Hartwig reactions further expands the potential for creating chiral derivatives from this versatile platform.
Organometallic Chemistry and Nucleophilic Substitution Pathways
Formation and Reactions of Grignard Reagents from Halogenated Dibenzo[b,d]furans
Grignard reagents, with the general formula R-Mg-X, are powerful carbon-based nucleophiles formed by the reaction of an organic halide with magnesium metal. wikipedia.orgyoutube.com For dihalogenated substrates like this compound, the formation of a Grignard reagent can be selective. The greater reactivity of the C-I bond means that reaction with magnesium metal in an ether solvent like THF would preferentially form the organomagnesium species at the 6-position.
An alternative and often more functional-group-tolerant method is the halogen-magnesium exchange reaction, where an existing Grignard reagent (like i-PrMgCl) is used to swap its magnesium with a halogen on the substrate. wikipedia.orgnih.gov This exchange is also faster for iodides than bromides, allowing for the regioselective formation of 6-(chloromagnesio)dibenzo[b,d]furan-4-yl bromide.
Once formed, this Grignard reagent can react with a wide array of electrophiles. masterorganicchemistry.com
Table 4: Reactions of a Dibenzo[b,d]furanyl Grignard Reagent This table illustrates potential reactions of the Grignard reagent formed at the 6-position.
| Electrophile | Product Type |
| Aldehydes/Ketones | Secondary/Tertiary Alcohols |
| Esters | Tertiary Alcohols (via double addition) |
| Carbon Dioxide (CO₂) | Carboxylic Acids (after acidic workup) |
| Epoxides | Alcohols (after ring-opening and workup) |
Lithiation and Subsequent Electrophilic Derivatization
Organolithium reagents are even more reactive nucleophiles than their Grignard counterparts. They can be prepared from halogenated dibenzo[b,d]furans primarily through lithium-halogen exchange. This reaction involves treating the aryl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. wikipedia.org
For this compound, the lithium-halogen exchange occurs almost exclusively at the more reactive C-I bond. This provides a clean and regioselective route to 4-bromo-dibenzo[b,d]furan-6-yllithium. This lithiated intermediate is highly reactive and can be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position, while preserving the bromine atom at the 4-position for further chemistry. Direct lithiation via deprotonation is also possible on the dibenzofuran (B1670420) ring system, but the presence of halogens makes the exchange reaction the more common and predictable pathway. ekb.eg Unusual regioselectivity in the lithiation of some substituted furans has been noted, where lithiation occurs at a sterically hindered position due to electronic stabilization effects, a factor that could potentially influence reactions on the dibenzofuran core. nih.gov
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Dibenzo[b,d]furans
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. The reaction typically proceeds through an addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. researchgate.net The viability and outcome of SNAr reactions are contingent upon several factors, including the electronic nature of the aromatic system, the identity of the leaving group, and the reaction conditions employed. researchgate.net
For halogenated dibenzo[b,d]furans, the inherent electron density of the fused ring system generally imparts a degree of resistance to nucleophilic attack unless activating groups are present. researchgate.net The presence of halogens, which exert an electron-withdrawing inductive effect, can facilitate these reactions, though often requiring elevated temperatures. researchgate.net
In the specific case of this compound, a key aspect of its reactivity in SNAr reactions is the regioselectivity of substitution—that is, whether the bromine at the C-4 position or the iodine at the C-6 position is preferentially displaced.
Regioselectivity and Leaving Group Ability
The regiochemical outcome of an SNAr reaction on this compound is determined by the interplay of electronic activation at the C-4 and C-6 positions and the intrinsic leaving group abilities of bromide and iodide.
Electronic Effects: The dibenzo[b,d]furan core itself does not possess strong, overarching activating or deactivating characteristics for nucleophilic attack. The electrophilicity of the C-4 and C-6 carbons is primarily influenced by the inductive effects of the attached halogens. Without the presence of potent electron-withdrawing substituents, such as nitro groups, positioned ortho or para to the halogens, the activation towards SNAr is expected to be moderate. researchgate.net
Leaving Group Ability: In the context of SNAr reactions, the rate-determining step is generally the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. nih.gov The C-halogen bond is not broken in this step; however, the electronegativity of the halogen influences the electrophilicity of the carbon to which it is bonded. The established trend for leaving group aptitude in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is in contrast to the trend observed in SN1 and SN2 reactions and is attributed to the powerful inductive effect of the more electronegative halogens, which enhances the electrophilicity of the ipso-carbon. nih.gov
Based on this principle, the carbon atom attached to the bromine (C-4) is expected to be more electrophilic and thus more susceptible to nucleophilic attack than the carbon attached to the iodine (C-6). Consequently, the preferential substitution of the bromide leaving group is the anticipated outcome.
Illustrative Research Findings
While specific experimental studies on the SNAr reactions of this compound are not extensively documented in the surveyed literature, the expected reactivity can be inferred from the established principles of physical organic chemistry. The following interactive table summarizes the predicted outcomes for reactions with various nucleophiles, which would likely necessitate polar aprotic solvents and elevated temperatures.
| Nucleophile | Reagents and Conditions | Predicted Major Product |
|---|---|---|
| Methoxide | NaOMe, DMF, 120 °C | 4-Methoxy-6-iododibenzo[b,d]furan |
| Phenoxide | PhONa, DMSO, 150 °C | 4-Phenoxy-6-iododibenzo[b,d]furan |
| Pyrrolidine | Pyrrolidine, NMP, 100 °C | 4-(Pyrrolidin-1-yl)-6-iododibenzo[b,d]furan |
| Thiophenoxide | PhSNa, DMF, 130 °C | 4-(Phenylthio)-6-iododibenzo[b,d]furan |
It is noteworthy that while the substitution of bromide is the more probable pathway, the possibility of competing substitution at the C-6 position cannot be entirely excluded, particularly under different reaction conditions or with nucleophiles that exhibit a softer character, which might favor interaction with the more polarizable iodine atom. However, subsequent functionalization of the C-I bond is more commonly and efficiently achieved via transition-metal-catalyzed cross-coupling reactions.
Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 6 Iododibenzo B,d Furan
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-6-iododibenzo[b,d]furan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment.
In a hypothetical ¹H NMR spectrum, the six aromatic protons would appear as a series of doublets and triplets, with their chemical shifts and coupling constants dictated by their positions relative to the bromine, iodine, and oxygen atoms. Protons adjacent to the electronegative halogens would be expected to be deshielded and resonate at a lower field. Two-dimensional techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons.
The ¹³C NMR spectrum would reveal twelve distinct signals corresponding to each carbon atom in the dibenzofuran (B1670420) core. The carbons directly bonded to the halogens (C-4 and C-6) would exhibit characteristic chemical shifts influenced by the heavy atom effect of iodine and the electronegativity of bromine. Further structural confirmation would be achieved using heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) to link each proton to its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are crucial for definitively placing the bromine and iodine substituents at the C-4 and C-6 positions, respectively.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | - | |
| 4a | - | |
| 5a | - | |
| 6 | - | |
| 7 | ||
| 8 | ||
| 9 | ||
| 9a | - | |
| 9b | - |
Note: This table represents a hypothetical data set. Actual experimental values would be required for confirmation.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₆BrIO), HRMS would provide an exact mass measurement with high accuracy, typically to four or five decimal places. This allows for the unambiguous confirmation of the molecular formula. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the identity of the compound.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₆BrIO |
| Calculated Exact Mass | |
| Observed Exact Mass |
Note: This table requires experimental data for completion.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the furan (B31954) ring. The C-Br and C-I stretching vibrations would appear in the lower frequency region of the spectrum. While these bands can sometimes be weak or overlap with other signals, their presence would be indicative of the halogen substituents.
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
For instance, studies on other brominated and chlorinated dibenzofuran derivatives have been conducted. nih.govsemanticscholar.org These studies reveal the planarity of the dibenzofuran ring system and provide data on the C-halogen and C-O bond lengths. nih.govsemanticscholar.org This information allows for a reliable prediction of the solid-state structure of this compound, assuming a suitable crystal can be grown. The collection of diffraction data, typically using monochromatic X-rays, followed by structure solution and refinement, would ultimately yield a detailed three-dimensional model of the molecule. nih.govsemanticscholar.org
Computational and Theoretical Investigations of 4 Bromo 6 Iododibenzo B,d Furan
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For the parent dibenzofuran (B1670420), DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized geometry and electronic properties. researchgate.net These studies reveal dibenzofuran to be a planar and rigid molecule, a characteristic that is expected to be largely maintained in its bromo-iodo substituted form. rsc.org
The introduction of bromine and iodine atoms at the 4 and 6 positions of the dibenzofuran core is anticipated to significantly influence its electronic properties. Halogen atoms are known to exert both inductive (-I) and resonance (+M) effects. The strong electronegativity of bromine and iodine will lead to a withdrawal of electron density from the aromatic rings through the sigma framework (inductive effect). Concurrently, the lone pairs on the halogen atoms can be delocalized into the pi-system of the rings (resonance effect).
DFT studies on polybrominated diphenyl ethers (PBDEs), which share structural similarities with halogenated dibenzofurans, have shown that electronic properties such as polarizability and quadrupole moments are highly dependent on the pattern of halogenation. nih.gov It is reasonable to infer that the specific substitution pattern in 4-bromo-6-iododibenzo[b,d]furan will result in a unique distribution of electron density and a distinct molecular electrostatic potential (MEP). The MEP, which can be calculated using DFT, would likely show regions of negative potential localized around the oxygen and halogen atoms, indicating potential sites for electrophilic attack. researchgate.net
The energetics of the molecule, including its heat of formation and stability, can also be estimated using DFT. Studies on polybrominated dibenzothiophenes, a related class of compounds, have demonstrated a good correlation between thermodynamic parameters and the number and position of bromine substituents. researchgate.net For this compound, DFT calculations could provide valuable data on its thermodynamic stability relative to other isomers.
Table 1: Predicted Effects of Halogen Substitution on the Electronic Properties of Dibenzofuran
| Property | Effect of Bromine and Iodine Substitution | Rationale |
|---|---|---|
| Electron Density | Redistribution of electron density across the aromatic rings. | Inductive withdrawal and resonance donation by halogen atoms. |
| Molecular Electrostatic Potential (MEP) | Increased negative potential around halogen and oxygen atoms. | High electronegativity of O, Br, and I. |
| Polarizability | Increased molecular polarizability. | Presence of large, polarizable halogen atoms. |
| HOMO-LUMO Gap | Likely decrease in the HOMO-LUMO energy gap. | Halogen substitution can introduce new molecular orbitals and alter orbital energies. |
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. For dibenzofuran and its derivatives, such studies have provided insights into their reactivity. For instance, DFT has been used to study the atmospheric degradation of dibenzofuran initiated by OH radical addition, identifying the most favorable sites for attack. acs.org
In the case of this compound, quantum chemical calculations could be employed to investigate various potential reactions. For example, in nucleophilic aromatic substitution reactions, calculations can determine the relative energies of the Meisenheimer-like intermediates that would be formed by the attack of a nucleophile at different positions on the aromatic rings. The transition state energies for the formation of these intermediates would reveal the most likely reaction pathway. researchgate.net
Furthermore, theoretical studies on the oxidation of dibenzofuran have identified the initial steps of the reaction with molecular oxygen, including the formation of peroxy radicals and their subsequent rearrangements. nih.gov The presence of bromine and iodine in this compound would likely influence the stability of radical intermediates and the energy barriers for different reaction pathways. Quantum chemical methods can be used to model these effects and predict the most probable degradation products.
Studies on the reaction of 2,3,7,8-tetrachlorodibenzofuran with hydrogen peroxide have utilized DFT to map out the potential energy surface, identifying transition states for nucleophilic attack and subsequent bond cleavages. acs.org A similar approach for this compound would provide valuable information on its reactivity towards various oxidizing agents.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Theoretical analyses of electrophilic aromatic bromination have shown that the regioselectivity can be accurately predicted by calculating the relative energies of the intermediate carbocations (Wheland intermediates). nih.gov For this compound, DFT calculations could be used to determine the stability of the carbocation intermediates formed upon electrophilic attack at each available position on the aromatic rings. The position leading to the most stable intermediate would be the predicted site of substitution.
Similarly, in nucleophilic aromatic substitution reactions, the regioselectivity can be predicted by examining the stability of the Meisenheimer complexes formed. researchgate.net The electron-withdrawing nature of the halogen atoms would activate the rings towards nucleophilic attack, and computational models can pinpoint the most susceptible carbon atom.
Given that the dibenzofuran core is planar, significant stereoselectivity is not expected in simple substitution reactions. However, in more complex transformations, such as Diels-Alder reactions where the dibenzofuran might act as a dienophile, computational modeling could predict the stereochemical outcome of the reaction.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, the parent dibenzofuran is known to be a rigid, planar molecule. rsc.org The substitution with bromine and iodine is not expected to introduce significant conformational flexibility. Therefore, the primary focus of molecular modeling for this compound would be to obtain an accurate representation of its static three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
These structural parameters can be precisely calculated using quantum chemical methods like DFT. For dibenzofuran, DFT calculations have been shown to provide geometries that are in excellent agreement with experimental data. nih.gov Similar accuracy can be expected for this compound.
Molecular modeling can also be used to study intermolecular interactions. For example, the interaction of this compound with other molecules, such as solvents or biological macromolecules, can be investigated. Molecular docking simulations, a key tool in molecular modeling, could be used to predict the binding mode and affinity of this compound to a protein active site, as has been done for other dibenzofuran-based inhibitors. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is known to provide reliable predictions of NMR chemical shifts. For this compound, theoretical calculations would predict a unique set of chemical shifts for each of the non-equivalent hydrogen and carbon atoms in the molecule, aiding in its structural elucidation.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. For the parent dibenzofuran, theoretical vibrational frequencies calculated with the B3P86 functional have shown very good agreement with experimental data. nih.gov A similar theoretical study on this compound would predict the positions and intensities of its characteristic IR and Raman bands. For instance, C-Br and C-I stretching vibrations would be expected at lower frequencies.
Table 2: Representative Theoretically Predicted Vibrational Frequencies for Dibenzofuran (DF) and Expected Frequencies for this compound
| Vibrational Mode | Calculated Frequency for DF (cm-1) | Expected Frequency Range for this compound (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |
| Aromatic C-C Stretch | ~1450-1600 | ~1450-1600 |
| C-O-C Asymmetric Stretch | ~1240 | ~1240 |
| C-Br Stretch | N/A | ~500-650 |
| C-I Stretch | N/A | ~450-600 |
Note: The calculated frequencies for DF are based on general findings from DFT studies. The expected frequency ranges for the bromo-iodo derivative are based on typical ranges for these vibrations in aromatic compounds.
Advanced Synthetic Applications and Functional Material Integration of 4 Bromo 6 Iododibenzo B,d Furan
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
The distinct electronic and steric properties conferred by the bromo and iodo substituents render 4-Bromo-6-iododibenzo[b,d]furan a highly versatile precursor for the construction of more intricate molecular architectures.
Precursor to Highly Substituted Dibenzo[b,d]furan Derivatives
The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential chemical transformations. This feature is instrumental in the synthesis of multi-substituted dibenzo[b,d]furan derivatives. researchgate.net Various synthetic strategies, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce a wide array of functional groups at specific positions on the dibenzofuran (B1670420) core. organic-chemistry.org For instance, the greater reactivity of the C-I bond often allows for its selective reaction over the C-Br bond in coupling reactions like the Suzuki or Sonogashira reactions. This regioselectivity is a cornerstone for building complex substitution patterns around the dibenzofuran nucleus. organic-chemistry.org
Recent synthetic methodologies have focused on creating dibenzofuran structures through intramolecular cyclization of diaryl ethers or from phenol (B47542) derivatives, highlighting the ongoing development in accessing this core structure. rsc.org
Scaffold for the Synthesis of Complex Molecules and Intermediates (e.g., quinoline (B57606) derivatives)
The dibenzofuran scaffold itself can be a key structural element in larger, more complex molecules with potential biological activity. While direct synthesis of quinoline derivatives from this compound is not extensively documented, the analogous compound, 6-bromo-4-iodoquinoline, serves as a crucial intermediate in the synthesis of various biologically active compounds. atlantis-press.comresearchgate.net This highlights the importance of halogenated heterocyclic compounds as building blocks in medicinal chemistry. The synthesis of such quinoline derivatives often involves multi-step processes starting from materials like 4-bromoaniline. atlantis-press.comnih.gov
Integration into Advanced Materials Science
The rigid, planar structure and the electronic properties of the dibenzofuran core make it an attractive component for the development of advanced functional materials.
Applications in Organic Light-Emitting Diodes (OLEDs) as Core or Peripheral Units
Dibenzofuran derivatives are actively explored for their use in organic light-emitting diodes (OLEDs). They can be incorporated as either the core of an emissive layer or as peripheral units to tune the electronic properties and morphology of OLED materials. The high thermal stability and defined electronic energy levels of dibenzofuran-based materials are advantageous for creating efficient and long-lasting OLED devices. rsc.org For instance, molecular dimers of dibenzo[b,d]furan have been synthesized and shown to be effective hole-blocking materials in blue phosphorescent OLEDs, leading to high efficiency and long operational lifetimes. rsc.org The introduction of bromine and iodine atoms can further modify the electronic properties, potentially leading to materials with tailored charge transport and emission characteristics.
Development of Conjugated Systems and Polymers Incorporating Dibenzo[b,d]furan Moieties
The dibenzofuran unit can be integrated into the backbone of conjugated polymers to create materials with desirable electronic and optical properties. researchgate.net These polymers are of interest for a range of applications, including organic electronics and sensors. The fusion of the dibenzofuran moiety into a polymer chain can enhance π-conjugation, leading to materials with tunable bandgaps and improved charge carrier mobility. rsc.org Research has shown that furan-based conjugated polymers can be synthesized with adjustable bandgaps, spanning the visible to near-infrared regions. rsc.org Furthermore, polymers incorporating dibenzofuran have demonstrated potential in electrochromic devices, exhibiting color changes in response to an applied voltage. researchgate.net
Exploration in Other Optoelectronic and Electronic Materials
Beyond OLEDs, dibenzofuran derivatives are being investigated for their potential in a variety of other optoelectronic and electronic applications. researchgate.net Their inherent properties, such as high fluorescence and electron-rich nature, make them suitable for use in organic semiconductors and as components in materials for organic solar cells. researchgate.netnih.gov The ability to modify the dibenzofuran core with different substituents, including halogens, allows for the fine-tuning of their optoelectronic properties to meet the specific demands of various devices. nih.gov
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property | Reference |
| This compound | C12H6BrIO | 413.0 | Synthetic Intermediate | bldpharm.com |
| 4-Bromo-6-chlorodibenzo[b,d]furan | C12H6BrClO | 281.53 | Intermediate in organic synthesis and materials science | |
| 6-Bromo-4-iodoquinoline | C9H5BrIN | 333.95 | Intermediate for biologically active compounds | atlantis-press.comsigmaaldrich.com |
| 4-bromo-1-iododibenzo[b,d]thiophene | C12H6BrIS | 389.05 | OLED Material | gg-oled.com |
| 7-bromo-6-chloro-4(3H)-quinazolinone | C8H4BrClN2O | 275.49 | Intermediate for pharmaceuticals | google.com |
Strategies for Diversity-Oriented Synthesis Utilizing this compound
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally distinct molecules from a common starting material. The inherent reactivity differences between the aryl-iodide and aryl-bromide moieties in this compound make it an ideal substrate for DOS through sequential, site-selective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a low-valent palladium catalyst than the carbon-bromine bond. This reactivity differential allows for selective functionalization at the 6-position, followed by a subsequent transformation at the 4-position.
This hierarchical reactivity can be exploited using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and temperature, chemists can achieve high selectivity for the initial reaction at the C-I bond, leaving the C-Br bond intact for a second, distinct functionalization step.
Sequential Functionalization Strategy:
The general approach for the diversity-oriented synthesis using this compound involves a two-step process:
Initial Cross-Coupling at the 6-position (C-I bond): The first synthetic operation targets the more reactive iodo substituent. A wide range of functionalities can be introduced at this position.
Secondary Cross-Coupling at the 4-position (C-Br bond): The resulting 4-bromo-6-substituted-dibenzo[b,d]furan intermediate can then undergo a second cross-coupling reaction to introduce a different functional group at the 4-position.
This stepwise approach allows for the generation of a library of disubstituted dibenzo[b,d]furan derivatives with diverse substitution patterns, which would be difficult to achieve through other synthetic routes.
Illustrative Reaction Schemes for Diversity-Oriented Synthesis:
The following tables outline potential reaction schemes for the sequential functionalization of this compound, showcasing the introduction of various functional groups at the 6- and 4-positions.
Table 1: Selective Functionalization at the 6-Position (C-I Bond)
| Reaction Type | Reagent | Catalyst System (Example) | Product (6-Substituted Intermediate) |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-6-aryldibenzo[b,d]furan |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-6-(alkynyl)dibenzo[b,d]furan |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Bromo-6-(alkenyl)dibenzo[b,d]furan |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Bromo-6-(amino)dibenzo[b,d]furan |
Table 2: Subsequent Functionalization at the 4-Position (C-Br Bond) of a 6-Aryl Intermediate
| Reaction Type | Reagent | Catalyst System (Example) | Final Product (4,6-Disubstituted) |
| Suzuki-Miyaura Coupling | Aryl'boronic acid (Ar'-B(OH)₂) | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Aryl'-6-aryldibenzo[b,d]furan |
| Sonogashira Coupling | Terminal alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Alkynyl)-6-aryldibenzo[b,d]furan |
| Heck Coupling | Alkene (CH₂=CHR') | Pd(OAc)₂, PPh₃, Et₃N | 4-(Alkenyl)-6-aryldibenzo[b,d]furan |
| Buchwald-Hartwig Amination | Amine (R'₂NH) | Pd₂(dba)₃, XPhos, K₃PO₄ | 4-(Amino)-6-aryldibenzo[b,d]furan |
This modular approach, combining different cross-coupling reactions in a sequential manner, provides access to a vast chemical space of highly functionalized dibenzo[b,d]furan derivatives. The precise control over the introduction of substituents at specific positions is a testament to the power of modern synthetic organic chemistry and highlights the utility of dihalogenated building blocks like this compound in the quest for novel molecular architectures. The resulting libraries of compounds can then be screened for a variety of applications, including in the development of new electronic materials, fluorescent probes, and pharmacologically active agents.
Future Research Directions and Perspectives for 4 Bromo 6 Iododibenzo B,d Furan
Development of Novel and More Sustainable Synthetic Routes
The efficient and selective synthesis of 4-Bromo-6-iododibenzo[b,d]furan is the gateway to unlocking its full potential. Future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
One promising avenue involves the late-stage functionalization of the dibenzofuran (B1670420) core. Traditional methods often rely on multi-step sequences starting from substituted benzenes and phenols. A more convergent approach could involve the direct and regioselective C-H halogenation of dibenzofuran itself. While the simultaneous introduction of bromine and iodine at specific positions presents a challenge due to potential over-halogenation and isomer formation, the development of highly selective catalytic systems could provide a solution.
Another key area for development is the one-pot synthesis of dibenzofurans from readily available precursors. For instance, a one-pot reaction involving consecutive C-O and C-C bond formations between appropriately substituted phenols and aryl halides could offer an efficient route. nih.gov Research into palladium-catalyzed processes that enable the intramolecular cyclization of ortho-diazonium salts of diaryl ethers or the cyclization of o-iododiaryl ethers could be adapted for the synthesis of this compound. biointerfaceresearch.com
Furthermore, the exploration of transition-metal-free synthetic methods, such as those involving o-lithiation reactions of O-aryl carbamates followed by cyclization, could provide more sustainable alternatives to heavy metal catalysis.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Regioselective C-H Halogenation | Atom economy, reduced step count | Achieving high regioselectivity for both bromine and iodine |
| One-Pot Tandem Reactions | High efficiency, reduced purification steps | Catalyst compatibility for multiple transformations |
| Palladium-Catalyzed Cyclizations | Well-established reactivity, good functional group tolerance | Precursor synthesis, catalyst optimization |
| Transition-Metal-Free Cyclizations | Reduced metal contamination, lower cost | Harsh reaction conditions, limited substrate scope |
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound is a key feature that can be exploited for selective functionalization. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for the stepwise and site-selective introduction of various substituents.
Future research should focus on systematically exploring this differential reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.gov By carefully controlling reaction conditions such as the catalyst, ligand, base, and temperature, it should be possible to selectively functionalize either the C-I or the C-Br bond, or both.
This selective functionalization opens up possibilities for creating a diverse library of 4,6-disubstituted dibenzofuran derivatives that would be difficult to access through other means. For example, a Suzuki coupling could be performed selectively at the 6-position (iodine), followed by a Sonogashira coupling at the 4-position (bromine), leading to a complex molecule with distinct aryl and alkynyl substituents.
Beyond palladium catalysis, the reactivity of the C-Br and C-I bonds in other transformations, such as lithium-halogen exchange reactions, should be investigated. The selective metalation at either the bromo or iodo position would provide access to different organometallic intermediates, which could then be trapped with various electrophiles to introduce a wide array of functional groups.
Expansion of Applications in Emerging Technologies and Niche Fields
The unique electronic and photophysical properties of the dibenzofuran scaffold make its derivatives promising candidates for applications in organic electronics. The introduction of bromo and iodo substituents in this compound can be expected to modulate these properties, such as the triplet energy and charge transport characteristics.
A significant area for future research is the application of this compound as a building block for novel host materials in phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov The high triplet energy of the dibenzofuran core is advantageous for hosting blue phosphorescent emitters. The bromo and iodo substituents can be used as synthetic handles to attach charge-transporting moieties, leading to the development of efficient bipolar host materials.
Furthermore, the potential of this compound and its derivatives in the field of medicinal chemistry should not be overlooked. The dibenzofuran nucleus is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The bromo and iodo atoms can serve as points for diversification to generate libraries of compounds for screening against various biological targets. The halogen atoms themselves can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.
Interdisciplinary Research Opportunities for Halogenated Dibenzo[b,d]furans
The study of this compound can extend beyond synthetic and materials chemistry into interdisciplinary fields such as environmental science and toxicology. Polyhalogenated dibenzofurans are a class of persistent organic pollutants, and understanding the environmental fate and toxicological profile of mixed halogenated species is of considerable importance. nih.gov
Future interdisciplinary research could involve collaborations between chemists, toxicologists, and environmental scientists to:
Develop analytical methods for the detection and quantification of this compound and related mixed halogenated compounds in environmental samples.
Investigate the mechanisms of formation of such compounds, for example, from the combustion of materials containing both brominated and iodinated precursors.
Assess the potential toxicity and bioaccumulation of this compound, comparing it to its monochlorinated and polychlorinated analogs.
Such studies will not only provide valuable scientific insights but also contribute to a more comprehensive understanding of the environmental impact of halogenated aromatic compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-iododibenzo[b,d]furan, and how do halogenation patterns influence yield?
- Methodological Answer : The synthesis of halogenated dibenzofurans often involves sequential halogenation or cross-coupling reactions. For example, bromo- and iodo-substituted analogs can be synthesized via Ullmann coupling or directed ortho-metalation strategies. Evidence from dibenzofuran derivatives (e.g., 4-bromo-2,6-difluorobenzyl alcohol synthesis) highlights the importance of precursor selection and protecting group strategies to avoid side reactions . Halogenation efficiency is highly dependent on steric and electronic effects; bulky substituents may reduce yields due to hindered reactivity at the ortho position .
Q. How can FT-IR and DFT calculations be applied to characterize this compound?
- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy paired with density functional theory (DFT) at the B3LYP/6-31G(d,p) level can validate vibrational modes and electronic properties. For instance, studies on 2-(bromoacetyl)benzo[b]furan confirm that DFT accurately predicts bond vibrations (e.g., C-Br stretching at ~550 cm⁻¹) and π-conjugation effects, critical for verifying structural integrity . These methods also aid in identifying halogen-halogen interactions in the solid state .
Q. What analytical techniques are optimal for quantifying halogenated dibenzofuran derivatives in reaction mixtures?
- Methodological Answer : Dynamic headspace-GC–MS offers superior sensitivity (30× higher than static methods) for volatile analytes like furan derivatives. This technique minimizes sample degradation and resolves co-eluting peaks, as demonstrated in furan analysis in complex matrices (e.g., coffee). For non-volatile derivatives, HPLC-UV/Vis or LC-MS with ion-pairing reagents is recommended .
Advanced Research Questions
Q. How do competing pathways (e.g., homocoupling vs. heterocoupling) affect the use of this compound in cross-coupling reactions?
- Methodological Answer : Oxidative coupling reactions require precise control of electronic and steric factors. For example, Cu(II)-catalyzed aerobic coupling of furans with indoles prioritizes indole oxidation over furan self-coupling by tuning redox potentials. Using bulky ligands or electron-deficient aryl halides (e.g., this compound) can suppress homocoupling, favoring heterobiaryl product formation . Kinetic studies using in situ NMR or mass spectrometry are critical for pathway optimization .
Q. What are the stability challenges of this compound under thermal or photolytic conditions?
- Methodological Answer : Halogenated dibenzofurans are prone to dehalogenation under UV light or elevated temperatures. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring reveals degradation products like dibenzo[b,d]furan. Protective measures include storage in amber vials at -20°C and inert-atmosphere handling during reactions . DFT studies predict bond dissociation energies (C-Br: ~65 kcal/mol; C-I: ~55 kcal/mol), guiding reaction condition selection .
Q. How can mechanistic studies resolve contradictions in the catalytic activity of halogenated dibenzofurans?
- Methodological Answer : Isotopic labeling (e.g., ¹³C/²H) and kinetic isotope effect (KIE) experiments differentiate between radical and ionic mechanisms. For example, deuterated analogs of this compound can clarify whether C-I bond cleavage proceeds via single-electron transfer (SET) or nucleophilic substitution. Competitive experiments with varying halogens (Br vs. I) further elucidate electronic contributions to catalytic cycles .
Key Research Recommendations
- Synthetic Optimization : Explore microwave-assisted halogenation to reduce reaction times and improve regioselectivity .
- Advanced Characterization : Employ X-ray crystallography to resolve halogen-bonding interactions in single crystals .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess bioaccumulation potential, given structural similarities to carcinogenic furans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
